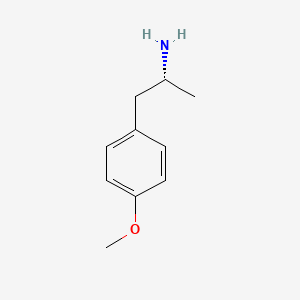
(R)-1-(4-Methoxyphenyl)propan-2-amine
Cat. No. B1588164
Key on ui cas rn:
58993-79-6
M. Wt: 165.23 g/mol
InChI Key: NEGYEDYHPHMHGK-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08168412B2
Procedure details


To a flask containing 1.5 g of a substrate 1-(4-methoxyphenyl)-2-propanone, 4.94 g of D-glucose, 6.1 mg of NAD+, 4.88 g of D-alanine, and 4.0 mg of pyridoxal phosphate, 30 ml of a culture fluid of the E. coli HB101 (pNTASPAG), obtained in Example 11, which expresses TAS, PALDH, and GDH were added. The resultant product was stirred at 30° C. while being adjusted to a pH of 6.8 by drippage of 5 N aqueous solution of sodium hydroxide. During the reaction, the reaction liquid was sampled. From the sample, 1-(4-methoxyphenyl)-2-aminopropane was extracted by the addition of ethyl acetate after basifying the sample with 6 N aqueous solution of sodium hydroxide. The amount of 1-(4-methoxyphenyl)-2-aminopropane produced was measured by analyzing 1-(4-methoxyphenyl)-2-aminopropane under the following HPLC conditions. Further, by the law of the art, 1-(4-methoxyphenyl)-2-aminopropane thus obtained was acted on by 3,5-dinitrobenzyl chloride to form a dinitrobenzyl derivative. After that, the dinitrobenzyl derivative was analyzed under the following HPLC conditions, whereby the optical purity thereof was measured.



Name
D-alanine
Quantity
4.88 g
Type
reactant
Reaction Step One


[Compound]
Name
resultant product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Name
1-(4-methoxyphenyl)-2-aminopropane
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10](=O)[CH3:11])=[CH:5][CH:4]=1.O=C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1C=[N+:29]([C@@H]2O[C@H](COP(OP(OC[C@H]3O[C@@H](N4C5N=CN=C(N)C=5N=C4)[C@H](O)[C@@H]3O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)C=C(C(N)=O)C=1.N[C@@H](C(O)=O)C.CC1N=CC(COP(O)(O)=O)=C(C=O)C=1O.[OH-].[Na+]>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH:10]([NH2:29])[CH3:11])=[CH:5][CH:4]=1 |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)CC(C)=O
|
|
Name
|
|
|
Quantity
|
4.94 g
|
|
Type
|
reactant
|
|
Smiles
|
O=C[C@H](O)[C@@H](O)[C@H](O)[C@H](O)CO
|
|
Name
|
|
|
Quantity
|
6.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=CN=C5N)O)O)O)O)C(=O)N
|
|
Name
|
D-alanine
|
|
Quantity
|
4.88 g
|
|
Type
|
reactant
|
|
Smiles
|
N[C@H](C)C(=O)O
|
|
Name
|
|
|
Quantity
|
4 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C(=C(C=N1)COP(=O)(O)O)C=O)O
|
Step Two
[Compound]
|
Name
|
resultant product
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
[Compound]
|
Name
|
aqueous solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(pNTASPAG), obtained in Example 11, which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
During the reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction liquid
|
ALIQUOT
|
Type
|
ALIQUOT
|
|
Details
|
was sampled
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
From the sample, 1-(4-methoxyphenyl)-2-aminopropane was extracted by the addition of ethyl acetate
|
Outcomes


Product
|
Name
|
1-(4-methoxyphenyl)-2-aminopropane
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C(C=C1)CC(C)N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
